molecular formula C18H19N3O3 B12276430 6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine

Cat. No.: B12276430
M. Wt: 325.4 g/mol
InChI Key: ZGIXGZXRVWEURP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxy-n-(phenylmethyl)-4-quinazolinamine typically involves the reaction of 6,7,8-trimethoxy-4-chloroquinazoline with aryl amines under reflux conditions in isopropanol . The starting material, 6,7,8-trimethoxy-4-chloroquinazoline, can be prepared from gallic acid through a series of reactions, including methylation, nitration, reduction, and cyclization . The reaction conditions are as follows:

    Methylation: Gallic acid is methylated using dimethyl sulfate and sodium hydroxide under nitrogen atmosphere, followed by neutralization with concentrated hydrochloric acid.

    Nitration: The methylated product is nitrated using fuming nitric acid and acetic acid at 30-40°C.

    Reduction: The nitro compound is reduced using stannous chloride and hydrochloric acid at 80°C.

    Cyclization: The reduced product undergoes cyclization with formamide at 130-140°C.

    Chlorination: The resulting compound is chlorinated using phosphorus oxychloride and dimethylamine under reflux conditions.

    Substitution: Finally, the 6,7,8-trimethoxy-4-chloroquinazoline reacts with aryl amines in isopropanol at 80°C to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chloro position.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction can convert nitro groups to amines.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Aryl amines in isopropanol under reflux conditions.

    Oxidation: Fuming nitric acid and acetic acid at 30-40°C.

    Reduction: Stannous chloride and hydrochloric acid at 80°C.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-quinazolinamine: Lacks the third methoxy group and has different biological activities.

    4-(3-Bromophenyl)amino-6,7-dimethoxyquinazoline:

Uniqueness

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine is unique due to the presence of three methoxy groups, which can enhance its binding affinity to the EGFR and improve its biological activity . This makes it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-6,7,8-trimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H19N3O3/c1-22-14-9-13-15(17(24-3)16(14)23-2)20-11-21-18(13)19-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,19,20,21)

InChI Key

ZGIXGZXRVWEURP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3)OC)OC

Origin of Product

United States

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